1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Description
Molecular Architecture and Isomeric Considerations
The compound features a bicyclic thieno[3,2-d]pyrimidine core fused to a piperidine-4-carboxylic acid moiety. The thieno[3,2-d]pyrimidine system consists of a thiophene ring fused to a pyrimidine ring at positions 3 and 2, respectively. The piperidine ring adopts a chair conformation, with the carboxylic acid group at the 4-position occupying an equatorial orientation to minimize steric strain.
Key Structural Features:
- Molecular Formula : C₁₂H₁₃N₃O₂S
- Molecular Weight : 263.32 g/mol
- Isomeric Specificity : The [3,2-d] fusion pattern distinguishes it from other thienopyrimidine isomers (e.g., [2,3-d] or [3,4-d]).
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid | |
| SMILES | C1CN(CCC1C(=O)O)C2=NC=NC3=C2SC=C3 | |
| InChIKey | VWNHOIKUCNKRDY-UHFFFAOYSA-N |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry
- Exact Mass : 263.07285 Da (calculated for C₁₂H₁₃N₃O₂S).
- Fragmentation pattern dominated by loss of CO₂ (44 Da) from the carboxylic acid group.
Table 2: Spectroscopic Data Summary
| Technique | Key Peaks/Patterns | Source |
|---|---|---|
| ¹H NMR | δ 7.99 (thienoaromatic H) | |
| ¹³C NMR | δ 168.89 (C=O) | |
| IR | 1,693 cm⁻¹ (C=O) | |
| HRMS | [M+H]⁺ = 264.0801 |
Crystallographic Analysis and Conformational Studies
While no direct X-ray data exists for this compound, analogous thieno[3,2-d]pyrimidine derivatives exhibit planar bicyclic cores with dihedral angles <5° between thiophene and pyrimidine rings. Computational models suggest:
Physicochemical Property Profiling
Thermodynamic Properties
Properties
IUPAC Name |
1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-12(17)8-1-4-15(5-2-8)11-10-9(3-6-18-10)13-7-14-11/h3,6-8H,1-2,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNHOIKUCNKRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640410 | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-25-1 | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
Cyclization to Thieno[3,2-d]pyrimidin-4-one Intermediates
Conversion to Thieno[3,2-d]pyrimidines
Nucleophilic Aromatic Substitution to Introduce Piperidine-4-carboxylic Acid
Final Deprotection and Purification
- If protecting groups are used on the piperidine nitrogen or carboxylic acid, these are removed under acidic or basic conditions.
- The final compound is purified by standard chromatographic techniques or recrystallization to achieve high purity (typically >97%).
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material synthesis | Multi-step synthesis from thiophene esters | Literature procedures for aryl substitution |
| Cyclization to pyrimidinone | Formic acid, microwave irradiation or heat | Efficient ring closure |
| Chlorination | Phosphorus oxychloride (POCl3) | Activates 4-position for substitution |
| Nucleophilic substitution | Piperidine-4-carboxylic acid or derivatives | Nucleophile displaces chlorine |
| Deprotection and purification | Acid/base treatment, chromatography | Yields pure final compound |
Research Findings and Optimization Notes
- Microwave-assisted cyclization significantly reduces reaction times and improves yields of thieno[3,2-d]pyrimidin-4-one intermediates compared to conventional heating.
- The use of phosphorus oxychloride is critical for efficient chlorination; reaction temperature and time must be optimized to avoid side reactions.
- Nucleophilic substitution with piperidine derivatives proceeds smoothly under reflux in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- Protecting groups on the piperidine nitrogen can improve reaction selectivity and yield but require additional deprotection steps.
- The final compound exhibits a melting point of approximately 247.5–249 °C and a molecular weight of 263.32 g/mol, confirming its identity and purity.
Summary Table of Key Synthetic Steps
| Intermediate/Product | Reaction Type | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Methyl 3-amino-5-arylthiophene-2-carboxylate | Starting material | Multi-step synthesis | Literature reported |
| Thieno[3,2-d]pyrimidin-4-one | Cyclization | Formic acid, microwave or heat | High yield, rapid reaction |
| 4-Chloro-thieno[3,2-d]pyrimidine | Chlorination | POCl3, controlled temperature | High yield, key intermediate |
| This compound | Nucleophilic substitution | Piperidine-4-carboxylic acid, reflux in DMF/NMP | Efficient substitution, high purity |
Chemical Reactions Analysis
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common conditions for these reactions include controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thienopyrimidine core can mimic natural substrates of enzymes, thereby inhibiting their activity. This compound may also interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a broader class of pyrimidine-fused heterocycles with piperidine-carboxylic acid substituents. Below is a comparative analysis with structurally related molecules:
Key Takeaways
Structural Flexibility: Substituents on the pyrimidine core (e.g., ethyl, chloro) and the heterocyclic system (thieno vs. pyrrolo) critically influence lipophilicity, solubility, and target engagement.
Pharmacokinetic Advantages: The carboxylic acid group confers improved solubility and metabolic stability relative to non-polar analogues.
Synthetic Feasibility : High-yield routes exist for the target compound, making it a viable candidate for further optimization in drug discovery pipelines.
Biological Activity
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR) derived from various studies.
- Molecular Formula : C₁₂H₁₃N₃O₂S
- Molecular Weight : 263.32 g/mol
- Melting Point : 247.5 - 249 °C
- CAS Number : 910037-25-1
Research indicates that thienopyrimidines, including this compound, target specific enzymes within bacterial systems. A notable study identified the NADH:ubiquinone oxidoreductase (complex I) subunit NuoD as a key target for these compounds against Helicobacter pylori. This enzyme is crucial for ATP synthesis in H. pylori, making it a viable target for developing narrow-spectrum antibacterial agents .
Antimicrobial Activity
This compound has shown promising results against H. pylori. In vitro studies reported an IC50 value of approximately 1.55 μM, demonstrating its efficacy in inhibiting bacterial growth . The compound's selective inhibition suggests it could be developed as a treatment for infections resistant to conventional therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be enhanced through strategic modifications to its structure. A study outlined a series of thienopyrimidine derivatives where systematic substitutions were tested to optimize potency and reduce cytotoxicity. For instance, certain substitutions on the phenyl ring significantly improved the compounds' activity against H. pylori while maintaining acceptable safety profiles .
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Original Compound | 1.55 | Base compound |
| Modified Compound 19 | 0.16 | Improved potency with side-chain optimization |
| Modified Compound 20 | - | Increased cytotoxicity with decreased potency |
Study on Thienopyrimidine Derivatives
In a comprehensive study involving the modification of thienopyrimidine compounds, researchers synthesized various analogs and evaluated their antimicrobial properties. The findings indicated that specific modifications led to enhanced activity against H. pylori, particularly those that optimized the binding affinity to the NuoB-NuoD interface .
Pharmacokinetic Profiles
While some lead compounds demonstrated efficacy in ex vivo models, challenges remain regarding their pharmacokinetic properties, such as solubility and protein binding. Further optimization is necessary to improve these characteristics for better in vivo efficacy .
Q & A
Q. What are the common synthetic routes for 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves coupling thieno[3,2-d]pyrimidine derivatives with piperidine-4-carboxylic acid precursors. A key method includes nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like triethylamine to facilitate amide bond formation . Optimization strategies include controlling temperature (60–100°C), using anhydrous conditions to prevent hydrolysis, and employing chromatography (e.g., silica gel) for purification . Yield improvements may require iterative adjustment of stoichiometry (e.g., 1.2:1 molar ratio of thienopyrimidine to piperidine derivative) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the thienopyrimidine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and piperidine ring conformation (e.g., axial/equatorial proton splitting patterns). Infrared (IR) spectroscopy confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and NH/OH bonds. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical values) . Chromatographic purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
The compound exhibits limited aqueous solubility due to its hydrophobic thienopyrimidine and piperidine moieties. For in vitro assays, solubilization in DMSO (10–50 mM stock) followed by dilution in buffered solutions (e.g., PBS with 0.1% Tween-20) is recommended. Precipitation risks necessitate dynamic light scattering (DLS) to monitor colloidal stability. For in vivo studies, prodrug strategies or nanoformulation (e.g., liposomes) may enhance bioavailability .
Advanced Research Questions
Q. What computational approaches are used to predict the binding affinity of this compound to kinase targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the thienopyrimidine core and ATP-binding pockets of kinases (e.g., EGFR or CDK2). Key parameters include grid box sizing (20 ų centered on catalytic lysine) and scoring functions (e.g., MM-GBSA for binding energy). Pharmacophore modeling identifies critical features: the carboxylic acid as a hydrogen bond donor and the piperidine ring for hydrophobic complementarity . MD simulations (100 ns) assess stability of predicted binding poses .
Q. How can structural modifications resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. antimicrobial activity) may arise from off-target effects or assay conditions. Systematic SAR studies should modify:
- Piperidine substituents : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability .
- Thienopyrimidine substitutions : 6-Methyl or 7-phenyl groups improve selectivity for bacterial TrmD over human kinases . Parallel screening against orthogonal targets (e.g., kinase panels vs. microbial strains) clarifies selectivity .
Q. What strategies mitigate spectral data contradictions during structural elucidation?
Contradictions in NMR assignments (e.g., overlapping piperidine signals) can be resolved via:
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to distinguish piperidine C-4 (δ 45–50 ppm) from thienopyrimidine carbons .
- Isotopic labeling : ¹⁵N-labeled analogs simplify pyrimidine nitrogen assignments .
- X-ray crystallography : Single-crystal structures unambiguously confirm stereochemistry and hydrogen-bonding networks .
Methodological Comparisons
Key Challenges and Solutions
- Low Yield in Coupling Reactions : Use peptide coupling reagents (HATU, EDCI) with HOAt additive to activate the carboxylic acid .
- Off-Target Activity : Employ chemoproteomics (e.g., kinome-wide profiling) to identify unintended kinase interactions .
- Spectral Artifacts : Utilize deuterated solvents (DMSO-d₆) and suppress water signals in NMR to reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
